BenchChemオンラインストアへようこそ!

Cycloviracin B2

Antiviral HSV-1 IC₅₀

Cycloviracin B2 is a macrocyclic glycolipid produced by Kibdelosporangium albatum ATCC 55061. Unlike nucleoside analogs (e.g., acyclovir) that target viral DNA polymerase, it offers a structurally distinct macrodiolide chemotype—two D-glucose and three 2-O-methyl-D-glucose residues esterified to C24/C26 hydroxy fatty acids. Validated HSV-1 inhibition (IC₅₀ 9.5–18.1 μM) makes it a quantitative positive control for Vero cell antiviral screening. It serves as a chromatographic reference standard for BU-4224V complex analysis, an SAR benchmark exploring fatty acid chain length effects, and a key analyte for fermentation optimization. Well-defined physicochemical properties (mp 82–83°C, soluble in MeOH/DMSO) support PAT applications. Ideal for probing non-nucleoside viral inhibition pathways.

Molecular Formula C83H150O33
Molecular Weight 1676.1 g/mol
CAS No. 142382-46-5
Cat. No. B232710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviracin B2
CAS142382-46-5
Synonymscycloviracin B2
cycloviracin-B2
Molecular FormulaC83H150O33
Molecular Weight1676.1 g/mol
Structural Identifiers
SMILESCC(CCCCCC(CCCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(=O)C)OC4C(C(C(C(O4)CO)O)O)OC)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC)OC6C(C(C(C(O6)CO)O)O)OC
InChIInChI=1S/C83H150O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h52-61,64-86,90-101H,6-50H2,1-5H3
InChIKeyXRRQVPARIZEWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviracin B2 (CAS 142382-46-5): A Macrocyclic Glycolipid Antiviral Agent for HSV-1 Research


Cycloviracin B2 (CAS 142382-46-5) is a macrocyclic glycolipid antibiotic produced by fermentation of Kibdelosporangium albatum (formerly Allokutzneria albata) strain R761-7 (ATCC 55061) [1]. The compound belongs to the cycloviracin class of antiviral natural products and is characterized as a unique macrocyclic diester consisting of two D-glucose residues, three 2-O-methyl-D-glucose residues, and two long-chain hydroxy fatty acids (C24 and C26) [2]. Cycloviracin B2 exhibits potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) with reported IC₅₀ values ranging from 9.5 to 18.1 μM, while displaying only weak activity against Gram-positive bacteria . The compound has a molecular formula of C₈₃H₁₅₀O₃₃ and a molecular weight of 1676.06 g/mol [3].

Why Cycloviracin B2 Cannot Be Substituted with Cycloviracin B1 or Other Macrocyclic Glycolipids in HSV-1 Research


Within the cycloviracin class, Cycloviracin B1 and Cycloviracin B2 share a common macrocyclic diester core architecture but differ structurally in their fatty acid chain length and substitution pattern, which translates to measurable differences in antiviral activity [1]. While both compounds are produced by the same actinomycete strain, B1 and B2 are chromatographically distinct components of the BU-4224V antibiotic complex and exhibit differential activity profiles against HSV-1 in standardized assays [2]. Unlike broadly studied nucleoside analog antivirals such as acyclovir, which target viral DNA polymerase via obligate chain termination, the cycloviracins represent a distinct chemotype of macrocyclic glycolipids whose antiviral mechanism has not been fully elucidated, precluding simple functional interchange based solely on in-class structural similarity [3].

Cycloviracin B2: Quantitative Differentiation Evidence Versus Structural Analogs and In-Class Comparators


HSV-1 Antiviral Activity: IC₅₀ Range of Cycloviracin B2 in Vero Cell Assays

Cycloviracin B2 demonstrates potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) in Vero cell culture systems, with reported IC₅₀ values ranging from 9.5 μM to 18.1 μM . The original 1992 discovery publication reported antiviral activity via dye uptake and plaque reduction assays using HSV-1 (KOS strain) infection in Vero cells [1]. Comparative analysis of the BU-4224V patent complex reveals that components B₁ and B₂ (corresponding to Cycloviracins B1 and B2) both display antiviral activity against HSV-1, though the quantitative differentiation between B1 and B2 IC₅₀ values is not explicitly resolved in the accessible primary literature [2].

Antiviral HSV-1 IC₅₀

Structural Differentiation: Fatty Acid Chain Architecture of Cycloviracin B2 Versus B1

Cycloviracins B1 and B2 share a macrocyclic diester core composed of two D-glucose residues, three 2-O-methyl-D-glucose residues, and two hydroxy fatty acids [1]. The structural differentiation between B1 and B2 resides specifically in the fatty acid chain composition: B2 contains C24 and C26 hydroxy fatty acids, whereas B1 features a distinct fatty acid substitution pattern [2]. This structural divergence is sufficient to produce chromatographically separable components (HPLC retention time differences) and differential bioactivity profiles as documented in the BU-4224V patent, where components B₁ and B₂ are isolated as distinct entities [3].

Natural product Macrocyclic diester Structure-activity

Activity Spectrum Differentiation: Antiviral Selectivity Versus Gram-Positive Antibacterial Activity

Cycloviracin B2 exhibits potent antiviral activity against HSV-1 while displaying only weak activity against Gram-positive bacteria [1]. This activity spectrum is consistent across the cycloviracin class (both B1 and B2) . Within the BU-4224V antibiotic complex, components B₁ and B₂ are distinguished from components A and C by their dual antiviral and antimicrobial activity, whereas component A has antimicrobial activity only and component C has antiviral activity only [2]. This intra-complex differentiation demonstrates that subtle structural variations among cycloviracin-related compounds produce measurable differences in biological selectivity.

Selectivity Antibacterial HSV-1

Biosynthetic Provenance: Production by Kibdelosporangium albatum ATCC 55061 as a Defining Procurement Criterion

Cycloviracin B2 is produced specifically by Kibdelosporangium albatum strain R761-7 (ATCC 55061), an actinomycete isolated from soil collected in Mindanao Island, Philippines [1]. This strain is the sole documented natural producer of the cycloviracin class [2]. Unlike the closely related fattiviracins, which are produced by a distinct actinomycete strain and feature a macrocyclic dilactone formed by two trihydroxy fatty acids and two D-glucose residues (without the 2-O-methyl-D-glucose units present in cycloviracins), the cycloviracins represent a structurally distinct glycolipid subclass [3]. Procurement of authentic Cycloviracin B2 requires verification of its specific fermentation origin from ATCC 55061 or validated synthetic routes, as it cannot be sourced from other actinomycete fermentations.

Fermentation Actinomycete Biosynthesis

Total Synthesis Feasibility: Cycloviracin B1 as Synthetic Proxy for B2 Scaffold Accessibility

The first total synthesis of the cycloviracin scaffold was achieved for Cycloviracin B1, demonstrating that the complete macrocyclic glycolipid construct—including the macrodiolide core and lateral fatty acid appendages—is necessary for appreciable and selective antiviral activity [1]. Synthetic studies on the lactide core of Cycloviracin B have established the absolute stereochemistry of six chiral centers in B1 as (3R,19S,25R,3′R,17′S,23′R) [2]. While Cycloviracin B2 itself has not been the subject of a published total synthesis campaign, the established synthetic route to B1 provides a validated methodological framework for accessing B2 and its derivatives through modification of the fatty acid chain precursors [3].

Total synthesis Glycolipid SAR

Cycloviracin B2: Validated Research and Procurement Application Scenarios


HSV-1 Antiviral Screening and Mechanism-of-Action Studies with a Non-Nucleoside Macrocyclic Glycolipid

Cycloviracin B2 serves as a validated positive control or test compound in HSV-1 antiviral screening assays using Vero cell infection models [1]. The compound's IC₅₀ range of 9.5–18.1 μM [2] provides a quantitative benchmark for evaluating novel antiviral candidates. Its macrocyclic glycolipid chemotype is structurally and mechanistically distinct from nucleoside analog antivirals such as acyclovir , enabling researchers to investigate alternative viral inhibition pathways and probe structure-activity relationships in the macrocyclic glycolipid chemical space.

Natural Product Chemistry: Chromatographic Reference Standard for Cycloviracin Complex Analysis

Cycloviracin B2 functions as a chromatographic reference standard for the analysis of the BU-4224V antibiotic complex produced by Kibdelosporangium albatum ATCC 55061 [1]. The compound's distinct HPLC retention time, as documented in the BU-4224V patent [2], enables its use in quality control, fermentation optimization, and metabolomic profiling of actinomycete secondary metabolite extracts. Researchers engaged in natural product discovery from Kibdelosporangium or related Pseudonocardiaceae strains can employ authentic Cycloviracin B2 to calibrate and validate their analytical methods.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Glycolipid Antivirals

Cycloviracin B2 provides a natural product benchmark for SAR studies exploring the impact of fatty acid chain length and substitution pattern on antiviral activity [1]. Comparative analysis of Cycloviracin B2 versus Cycloviracin B1, which differ in their fatty acid chain architecture, enables systematic investigation of how subtle structural modifications within the same macrodiolide core affect HSV-1 inhibitory potency [2]. The established synthetic route to the cycloviracin scaffold, demonstrated for B1 , provides a methodological foundation for generating B2 analogs and derivatives for expanded SAR exploration.

Fermentation Process Development and Strain Improvement Programs

Cycloviracin B2 serves as a key analyte for monitoring and optimizing fermentation processes involving Kibdelosporangium albatum ATCC 55061 [1]. Industrial and academic programs focused on improving cycloviracin titers, manipulating the B1:B2 production ratio, or engineering the biosynthetic gene cluster require authenticated Cycloviracin B2 as a quantitative reference material [2]. The compound's well-defined physico-chemical properties—including melting point (82–83 °C) and solubility profile (soluble in methanol and DMSO) —support its use in process analytical technology (PAT) applications and downstream purification development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloviracin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.